

Application Notes and Protocols for Wx-671 (Upamostat) Clinical Trials

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Compound of Interest

Compound Name: Wx-671

Cat. No.: B2806328

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial methodology for **Wx-671** (Upamostat), an oral serine protease inhibitor targeting the urokinase plasminogen activator (uPA) system. The information is compiled from publicly available clinical trial data and publications to guide researchers and professionals in the field of drug development.

Introduction to Wx-671 (Upamostat)

Wx-671, also known as Upamostat or Mesupron, is a prodrug of the active metabolite WX-UK1.^[1] It functions as a competitive inhibitor of the urokinase-type plasminogen activator (uPA), a key enzyme in the uPA system.^[2] This system is critically involved in tumor invasion and metastasis through the degradation of the extracellular matrix.^{[1][2]} By inhibiting uPA, **Wx-671** aims to suppress cancer cell invasion, migration, and metastasis.^[1] Clinical investigations have primarily focused on its potential in treating metastatic breast cancer and locally advanced pancreatic cancer.^[1]

Signaling Pathway of the uPA System and Wx-671 Inhibition

The urokinase plasminogen activator (uPA) system plays a pivotal role in cancer progression. The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade. This cascade leads to the conversion of plasminogen to plasmin, a broad-spectrum protease

that degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs). This process facilitates tumor cell invasion and metastasis. The uPA-uPAR interaction also triggers intracellular signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival. **Wx-671**, as a uPA inhibitor, blocks this cascade, thereby inhibiting ECM degradation and downstream signaling, which in turn suppresses tumor growth and metastasis.

Wx-671 inhibits the uPA signaling pathway to suppress tumor progression.

Clinical Trial Data

Phase II Trial in HER2-Negative Metastatic Breast Cancer (NCT00615940)

This randomized, double-blind, placebo-controlled Phase II trial evaluated the efficacy and safety of **Wx-671** (Upamostat) in combination with capecitabine as a first-line treatment for patients with HER2-negative metastatic breast cancer.^{[1][2][3]} A total of 132 women were randomized to receive either Upamostat plus capecitabine or a placebo plus capecitabine.^{[1][3]}

Efficacy Results

Endpoint	Upamostat + Capecitabine	Placebo + Capecitabine
Median Progression-Free Survival (Overall Population)	8.3 months ^{[1][2]}	7.5 months ^{[1][2]}
6-Month Progression-Free Survival Rate	56% ^[1]	50% ^[1]
Median Progression-Free Survival (Prior Adjuvant/Neoadjuvant Chemotherapy)	8.3 months ^[1]	4.3 months ^[1]
Overall Response Rate (at Week 24)	20% ^[2]	12% ^[2]

Safety Profile

The combination of Upamostat and capecitabine was generally well-tolerated.[1][2] The most notable difference in adverse events was a higher incidence of any-grade hand-foot syndrome in the combination arm.[1] Rates of other toxicities were reported to be similar between the two groups.[1] No drug-drug interactions were observed between Upamostat and capecitabine.[1][2]

Adverse Event	Upamostat + Capecitabine	Placebo + Capecitabine
Any-Grade Hand-Foot Syndrome	77%[1]	46%[1]

Note: A more detailed breakdown of other adverse events was not available in the reviewed public data.

Phase I Trial in Locally Advanced or Metastatic Pancreatic Cancer (NCT05329597)

This Phase I dose-escalation trial assessed the safety and preliminary efficacy of Upamostat in combination with gemcitabine in patients with locally advanced unresectable or metastatic pancreatic cancer. Seventeen patients were enrolled in the study.

Patient Demographics and Baseline Characteristics

Characteristic	Value
Number of Patients	17
Median Age (years)	62
Sex (Male/Female)	12/5
ECOG Performance Status 0	2
Prior Chemotherapy	12
Prior Gemcitabine	7

Tumor Response

No patients achieved a partial or complete response during the initial 49-day follow-up period. However, a notable percentage of patients experienced disease stabilization.

Response	Number of Patients	Percentage
Stable Disease	12	70.6%
Progressive Disease	4	23.5%
Withdrew (Serious Adverse Event)	1	5.9%

Treatment-Emergent Adverse Events (All Grades)

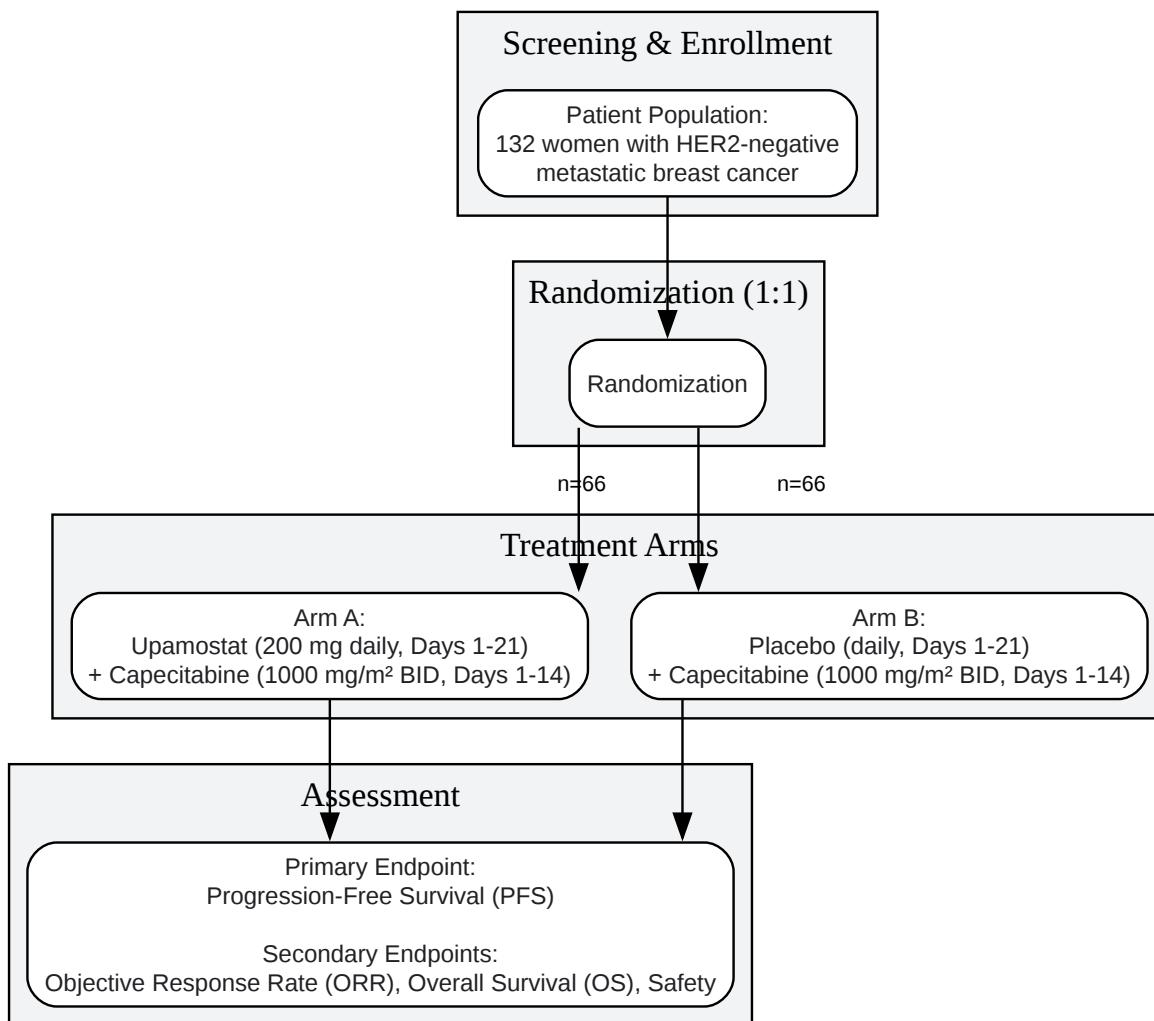
The combination of Upamostat and gemcitabine demonstrated a manageable safety profile. The most common adverse events were hematological and consistent with the known side effects of gemcitabine.

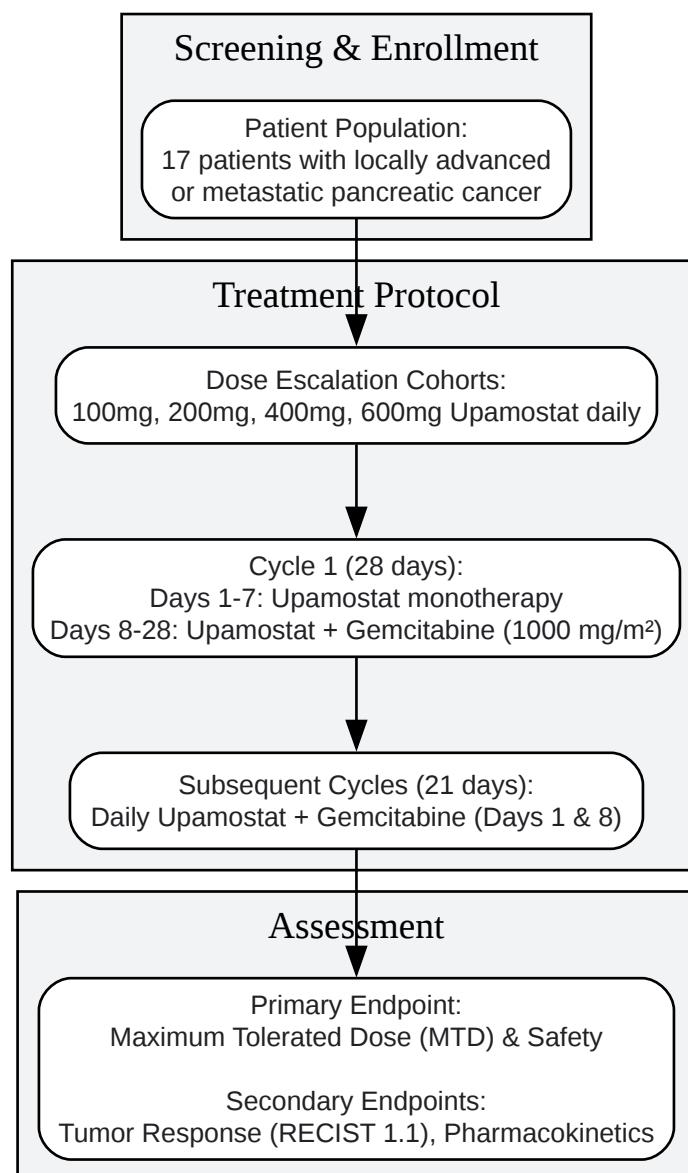
Adverse Event	Any Grade (n)	Grade 3 or 4 (n)
Leucopenia	13	5
Neutropenia	13	6
Thrombocytopenia	11	4
Anemia	14	3
Nausea	3	0
Vomiting	6	0
Diarrhea	4	0
Constipation	4	0
Sinus Bradycardia	5	0
Chest Distress	4	0
Rash	5	0

Experimental Protocols

Phase II Trial of Upamostat with Capecitabine in Breast Cancer (NCT00615940) - Reconstructed Protocol

1. Study Objective: To evaluate the efficacy and safety of Upamostat in combination with capecitabine compared to capecitabine monotherapy in the first-line treatment of HER2-negative metastatic breast cancer.
2. Study Design: A randomized, double-blind, placebo-controlled, parallel-group Phase II clinical trial.





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References

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